3-Acetoxybenzophenone

Description

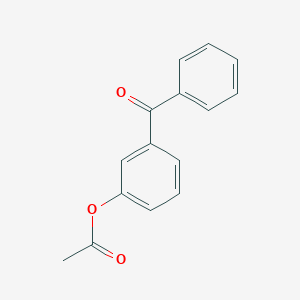

Structure

3D Structure

Properties

IUPAC Name |

(3-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSGBGVLSLEIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345871 | |

| Record name | 3-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-18-0 | |

| Record name | [3-(Acetyloxy)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Acetoxybenzophenone

This guide provides a comprehensive overview of the synthesis and characterization of 3-acetoxybenzophenone, a valuable intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound is a derivative of benzophenone, a core structural motif in many biologically active compounds and functional materials. The introduction of an acetoxy group at the meta-position of one of the phenyl rings modifies the electronic and steric properties of the parent molecule, making it a versatile building block for the synthesis of more complex chemical entities. Its applications span from being a key intermediate in the synthesis of pharmaceuticals to its use in photochemistry and polymer science. Understanding its synthesis and unequivocally confirming its structure are therefore of paramount importance for any research and development endeavor that utilizes this compound.

Synthesis of this compound: A Tale of Two Routes

There are two primary and logically sound synthetic pathways to obtain this compound: the direct esterification of 3-hydroxybenzophenone and the Friedel-Crafts acylation of a suitably protected starting material. This guide will focus on the more direct and widely applicable esterification route, while also providing a conceptual overview of the Friedel-Crafts approach.

The Preferred Route: Esterification of 3-Hydroxybenzophenone

The esterification of 3-hydroxybenzophenone with acetic anhydride is a robust and high-yielding method for the synthesis of this compound. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acetic anhydride.

Causality Behind Experimental Choices:

-

Reagents: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. Pyridine is often used as a catalyst and a base to neutralize the acetic acid formed during the reaction, thereby driving the equilibrium towards the product.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or chloroform is typically used to dissolve the reactants and facilitate the reaction without participating in it.

-

Temperature: The reaction is often carried out at room temperature, as the high reactivity of acetic anhydride does not necessitate heating. Mild heating can be employed to increase the reaction rate if necessary.

-

Work-up: The reaction mixture is typically washed with a dilute acid (e.g., HCl) to remove pyridine, followed by a wash with a base (e.g., NaHCO₃) to remove any unreacted acetic anhydride and acetic acid. A final wash with brine removes any remaining aqueous impurities before drying the organic layer.

Experimental Protocol: Synthesis of this compound via Esterification

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | 1.0 g | 1.0 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.5 mL | ~3.0 |

| Pyridine | C₅H₅N | 79.10 | 1.0 mL | ~2.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

| 1M Hydrochloric Acid | HCl | 36.46 | 2 x 15 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 15 mL | - |

| Brine | NaCl (aq) | 58.44 | 15 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Methodology:

-

To a stirred solution of 3-hydroxybenzophenone (1.0 g) in dichloromethane (20 mL) in a round-bottom flask, add pyridine (1.0 mL).

-

Slowly add acetic anhydride (1.5 mL) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conceptual Overview: The Friedel-Crafts Acylation Route

An alternative, though less direct, approach is the Friedel-Crafts acylation. This powerful C-C bond-forming reaction could theoretically be employed to construct the benzophenone skeleton.[1][2][3] However, this route presents more challenges for the synthesis of this compound. A plausible strategy would involve the Friedel-Crafts acylation of anisole with 3-acetoxybenzoyl chloride. The methoxy group of anisole directs ortho- and para-acylation, and the subsequent cleavage of the methyl ether would be required to yield the desired product. The acetyl group on the benzoyl chloride is deactivating, which can make the Friedel-Crafts reaction sluggish.[4]

Characterization of this compound: A Spectroscopic Approach

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ):

-

Acetyl Protons (CH₃): A sharp singlet is expected around δ 2.3 ppm.

-

Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (δ 7.2-8.0 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet. The protons on the acetoxy-substituted ring will show distinct signals due to the influence of the carbonyl and acetoxy groups.

-

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

Acetyl Methyl Carbon (CH₃): A signal is expected around δ 21 ppm.

-

Ester Carbonyl Carbon (C=O): A signal is expected around δ 169 ppm.

-

Ketone Carbonyl Carbon (C=O): A signal is expected around δ 196 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-140 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

-

Expected Characteristic Absorptions (cm⁻¹):

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1650-1680 cm⁻¹.[5][6]

-

C=O Stretch (Ester): Another strong, sharp absorption band is expected at a higher frequency, typically around 1760-1770 cm⁻¹.

-

C-O Stretch (Ester): An absorption band is expected in the range of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several absorptions will be present in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₂O₃ = 240.25 g/mol ).

-

Key Fragments: Expect to see a prominent fragment corresponding to the loss of the acetyl group (M - 43), resulting in the 3-hydroxybenzophenone cation. Other characteristic fragments will arise from the cleavage of the benzophenone skeleton.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with strict adherence to safety protocols.

-

Acetic Anhydride: Corrosive, flammable, and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7][8][9][10]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It should also be handled in a fume hood with appropriate PPE.

-

3-Hydroxybenzophenone: May cause skin and eye irritation. Standard laboratory safety practices should be followed.[11]

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The esterification of 3-hydroxybenzophenone stands out as the more efficient and straightforward synthetic route. The detailed spectroscopic analysis provides a robust methodology for the unequivocal identification and purity assessment of the final product. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can confidently synthesize and utilize this versatile chemical intermediate in their scientific endeavors.

References

- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.

- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- ResearchGate. (2015). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.

- IsoLab. Acetic Anhydride.

- Breckland Scientific Supplies Ltd. (2018).

- Carl ROTH. (n.d.).

- INEOS Group. (2020).

- Benchchem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.

- Google Patents. (2016). CN105967986A - 3-hydroxyacetophenone synthesis method.

- Patsnap Eureka. 3-hydroxyacetophenone synthesis method.

- Google Patents. (2011). CN102070428B - Method for synthesizing 3-hydroxyacetophenone.

- Google Patents. (2011). CN102070428A - Method for synthesizing 3-hydroxyacetophenone.

- Google Patents. (2011). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.

- ResearchGate. (2020).

- ResearchGate. (2015).

- Fisher Scientific. (2024).

- ChemicalBook. 3-HYDROXYBENZOPHENONE synthesis.

- YouTube. (2012). Introduction to IR Spectroscopy. Ketones.

- National Institute of Standards and Technology. Benzophenone - the NIST WebBook.

- Semantic Scholar.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- PubChem. 3-Hydroxybenzophenone | C13H10O2 | CID 83050.

- Jubilant Ingrevia Limited. 3-(Hydroxymethyl)

- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- Chemistry Steps.

- IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- ResearchGate. Table 2 .

- Quora. (2020). What safety precautions should you take when working with acetic anhydride?

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).

- PubMed. (2008).

- Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.

- National Institute of Standards and Technology. 3-Acetoxybenzaldehyde - the NIST WebBook.

- National Institute of Standards and Technology. Acetophenone - the NIST WebBook.

- European Patent Office. (1984).

- Google Patents. (2008).

- SpectraBase. 3-Hydroxy-acetophenone - Optional[Vapor Phase IR] - Spectrum.

- National Institute of Standards and Technology. Acetophenone, 4'-hydroxy- - the NIST WebBook.

- Google Patents. (2010). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.

- Google Patents. (2011). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

- Google Patents. (2019). CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.

- CDN.

- ResearchG

- Aapptec Peptides. SPPS Capping procedure.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. youtube.com [youtube.com]

- 6. Benzophenone [webbook.nist.gov]

- 7. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 9. carlroth.com [carlroth.com]

- 10. ineos.com [ineos.com]

- 11. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetoxybenzophenone

Abstract

Introduction

3-Acetoxybenzophenone is an organic compound with the molecular formula C₁₅H₁₂O₃.[1] As a derivative of benzophenone, it holds potential for various applications, including in organic synthesis as an intermediate and potentially as a photostabilizer or in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization, process optimization, and ensuring safety in handling and formulation. This guide aims to provide a detailed examination of these properties, offering both established data and the scientific framework for determining unknown parameters.

Chemical and Physical Properties

A foundational aspect of characterizing any chemical compound lies in its fundamental physical and chemical properties. These values are critical for predicting its behavior in various systems, designing synthetic routes, and developing analytical methods.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-Benzoylphenyl acetate | N/A |

| CAS Number | 13324-18-0 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Flash Point | 171.2°C | N/A |

Note: Appearance is predicted based on the typical solid nature of benzophenone and its derivatives.

Melting and Boiling Points

| Compound | Melting Point | Boiling Point |

| Benzophenone | 47-49 °C | 305 °C |

| This compound | Data not available | Data not available |

The introduction of the acetoxy group is expected to increase the molecular weight and introduce a polar ester functional group, which would likely lead to a higher melting point and boiling point compared to benzophenone due to increased intermolecular forces (dipole-dipole interactions).

Solubility Profile

The solubility of this compound in various solvents has not been quantitatively reported. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the polar carbonyl and ester groups, combined with the largely nonpolar aromatic rings, suggests that it will be sparingly soluble in water but will exhibit good solubility in a range of common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | Predominantly nonpolar structure. |

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Acetone, Ethyl Acetate | Soluble | "Like dissolves like," similar polarity. |

| Dichloromethane, Chloroform | Soluble | Good solvent for moderately polar organic compounds. |

| Toluene | Moderately Soluble | Solubilizes the aromatic rings. |

| Hexane | Sparingly Soluble | Primarily nonpolar solvent. |

Synthesis of this compound

A logical and common synthetic route to this compound is through the acetylation of 3-hydroxybenzophenone. This reaction is a standard esterification process.

Caption: Synthesis of this compound.

Experimental Protocol: Acetylation of 3-Hydroxybenzophenone

-

Dissolution: Dissolve 3-hydroxybenzophenone in a suitable solvent such as pyridine or dichloromethane.

-

Acylation: Add acetic anhydride to the solution, typically in a slight molar excess. If a non-basic solvent is used, a base like triethylamine or pyridine should be added to neutralize the acetic acid byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. If dichloromethane was used as the solvent, separate the organic layer, wash with dilute hydrochloric acid to remove the base, then with a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acetyl methyl protons.

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The substitution pattern on the two benzene rings will lead to a complex splitting pattern.

-

Methyl Protons (-COCH₃): A sharp singlet peak around δ 2.1-2.3 ppm, corresponding to the three protons of the acetyl group.

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O, ketone): A signal in the range of δ 190-200 ppm.

-

Carbonyl Carbon (C=O, ester): A signal around δ 168-172 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the δ 120-140 ppm region.

-

Methyl Carbon (-COCH₃): A signal in the upfield region, around δ 20-25 ppm.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the benzophenone core. The benzophenone scaffold exhibits characteristic π → π* and n → π* transitions. The introduction of the acetoxy group may cause a slight shift in the absorption maxima.

-

Predicted λ_max: It is anticipated that this compound will have strong absorption bands in the UV region, likely around 250-260 nm and a weaker absorption band at a longer wavelength, around 330-340 nm, which are characteristic of the benzophenone chromophore.

Experimental Protocols for Physicochemical Property Determination

For the empirical determination of the key physicochemical properties, standardized experimental procedures should be employed.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the purified this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from the parent compound, benzophenone, and the precursor, 3-hydroxybenzophenone, can provide guidance on safe handling practices.

-

General Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation. Avoid inhalation of dust.

-

Fire Hazards: The compound is combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a benzophenone derivative with potential utility in various chemical applications. This technical guide has summarized its known physicochemical properties and provided a framework for the experimental determination of those that are not yet reported in the literature. The outlined protocols for synthesis, characterization, and property measurement are based on established scientific principles and are intended to aid researchers in their work with this compound. Further empirical studies are necessary to fully elucidate the complete physicochemical profile of this compound.

References

Sources

3-Acetoxybenzophenone: A Strategic Intermediate in Synthetic Chemistry - A Technical Guide

This technical guide provides a detailed examination of 3-Acetoxybenzophenone, a pivotal intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's molecular characteristics, synthesis, and strategic applications. We will explore the rationale behind its use, providing actionable protocols and foundational knowledge to empower your research endeavors.

Fundamental Chemical Identity and Structural Analysis

Chemical Abstract Service (CAS) Number: 13324-18-0[1]

This compound is a derivative of benzophenone, a diaryl ketone. The core of its structure is the benzophenone framework, which features a carbonyl group linking two phenyl rings. In this specific derivative, an acetoxy group (-OCOCH₃) is substituted at the meta-position (the 3-position) of one of the phenyl rings. This acetoxy group is the key to the molecule's primary utility in synthesis, serving as a protecting group for the corresponding phenol, 3-hydroxybenzophenone.

The electronic and steric properties of the benzophenone core, combined with the reactivity of the ester, define the compound's chemical behavior. The ketone's carbonyl group is susceptible to nucleophilic addition, while the ester linkage can be readily cleaved under hydrolytic conditions to reveal the phenolic hydroxyl group.

Molecular Structure Visualization:

Caption: Molecular structure of this compound.

Physicochemical Characteristics

While comprehensive experimental data for this compound is not extensively documented in readily accessible databases, its properties can be reliably inferred from its structure and comparison with its parent compound, 3-hydroxybenzophenone.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid. | Based on the appearance of similar benzophenone derivatives. |

| Melting Point | Data not readily available. The related 3-hydroxybenzophenone has a melting point of 134-137 °C. The acetylation may lower this value. | The parent compound benzophenone has a melting point of 47-49 °C. It is reasonable to expect the melting point to be in a similar range. |

| Boiling Point | Data not readily available. High boiling point expected due to molecular weight and polarity. | The parent compound benzophenone has a boiling point of 305 °C. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and toluene. | The molecule is predominantly nonpolar due to the two phenyl rings, but has polar ketone and ester groups, leading to solubility in a range of organic solvents. |

Expert Insight: The primary utility of this compound lies in its ability to mask the reactivity of the phenolic hydroxyl group of 3-hydroxybenzophenone. Phenols are acidic and can interfere with a wide range of organic reactions, such as those involving strong bases or electrophilic reagents. By converting the phenol to its acetate ester, the molecule becomes more stable and less reactive at that position, allowing for selective transformations on other parts of the structure. The acetoxy group can then be easily removed by hydrolysis to regenerate the phenol at a later stage in the synthesis.

Synthesis Protocol and Mechanistic Considerations

The most direct and common method for the preparation of this compound is the esterification of 3-hydroxybenzophenone with acetic anhydride. Pyridine is often used as a catalyst and a solvent in this reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzophenone (1.98 g, 10 mmol) in anhydrous pyridine (20 mL).

-

Reagent Addition: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 mL, 1.12 g, 11 mmol) dropwise. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent. The disappearance of the more polar 3-hydroxybenzophenone spot and the appearance of a new, less polar product spot indicates the reaction is proceeding to completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate of this compound should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water to remove pyridine and acetic acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

-

Drying and Characterization: Dry the purified crystals under vacuum. The purity of the product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

Causality and Self-Validation:

-

Why Pyridine? Pyridine serves a dual role. It acts as a solvent and as a basic catalyst. It deprotonates the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of acetic anhydride.

-

Why Acetic Anhydride? Acetic anhydride is an efficient acetylating agent. The reaction is driven by the formation of the stable acetate ion as a leaving group.

-

Self-Validation: The success of the synthesis is validated by the characterization of the product. The melting point of the purified product should be sharp. The ¹H NMR spectrum should show a new singlet at approximately δ 2.3 ppm corresponding to the methyl protons of the acetoxy group, and the disappearance of the broad phenolic -OH peak. The IR spectrum should exhibit a strong C=O stretching band for the ester at around 1760 cm⁻¹, in addition to the ketone C=O stretch at approximately 1660 cm⁻¹.

Synthesis Workflow Diagram:

Caption: A generalized workflow for the synthesis and validation of this compound.

Strategic Applications in Drug Development and Research

The principal role of this compound is to serve as a protected intermediate in multi-step organic syntheses. This strategy is particularly valuable in drug discovery and development where complex molecules with multiple functional groups are often assembled.

Logical Relationship in Synthesis:

Caption: The strategic role of this compound as a protected intermediate.

By protecting the phenolic hydroxyl as an acetate ester, chemists can perform a variety of reactions on other parts of the molecule that would otherwise be incompatible with a free phenol. These reactions could include:

-

Cross-coupling reactions: Such as Suzuki or Heck couplings on the other phenyl ring to build molecular complexity.

-

Nucleophilic additions to the carbonyl group: For example, Grignard or Wittig reactions.

-

Electrophilic aromatic substitution: On the unsubstituted phenyl ring.

Once the desired modifications are complete, the acetoxy group can be readily cleaved by simple hydrolysis to regenerate the 3-hydroxybenzophenone moiety in the final, more complex molecule. This restored phenolic group may be crucial for the biological activity of the target compound, for instance, by participating in hydrogen bonding with a biological target.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: Benzophenone and its derivatives may cause skin and eye irritation. Some benzophenones are suspected of having long-term adverse effects. Handle with care and minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 3-Acetylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3-Acetylbenzophenone in Common Organic Solvents.

- Royal Society of Chemistry. (2013). Supplementary Information for an article in Organic & Biomolecular Chemistry.

- SpectraBase. (n.d.). 3-Hydroxy-benzophenone. Wiley-VCH GmbH.

Sources

An In-depth Technical Guide to the Solubility of 3-Acetoxybenzophenone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Acetoxybenzophenone, a key chemical intermediate. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for their work. We will explore the theoretical underpinnings of solubility, predict the solubility profile of this compound, and provide a detailed, field-proven protocol for its empirical determination.

Introduction: Understanding the Molecule and Its Solubility

This compound (CAS No. 13324-18-0) is a derivative of benzophenone, characterized by the presence of an acetoxy group at the meta-position of one of the phenyl rings.[1] Its molecular structure, featuring two aromatic rings, a ketone group, and an ester (acetoxy) group, governs its physicochemical properties, including its solubility. The interplay of these functional groups dictates the polarity and the potential for intermolecular interactions, which are the primary determinants of solubility in various organic solvents.

The guiding principle in predicting solubility is "like dissolves like." This means that a solute will be most soluble in a solvent that has a similar polarity.[2] this compound possesses both nonpolar (aromatic rings) and polar (ketone and ester groups) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to consider its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Polarity | Moderately polar | Inferred from structure |

The presence of the carbonyl and ester groups introduces polarity to the molecule, allowing for dipole-dipole interactions with polar solvents. The two phenyl rings, however, are nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

Predicted Solubility Profile of this compound

Based on its structure and the "like dissolves like" principle, we can predict the solubility of this compound in a range of common organic solvents. For comparison, benzophenone, which lacks the polar acetoxy group, is soluble in many organic solvents but practically insoluble in water.[3] The addition of the acetoxy group in this compound is expected to slightly increase its polarity compared to benzophenone.

Table of Predicted Qualitative Solubility:

| Solvent | Chemical Class | Predicted Solubility | Rationale |

| Hexane | Aliphatic Hydrocarbon | Sparingly soluble to Insoluble | The nonpolar nature of hexane will not effectively solvate the polar regions of the molecule. |

| Toluene | Aromatic Hydrocarbon | Soluble | The aromatic rings of toluene can interact favorably with the phenyl rings of the solute. |

| Dichloromethane | Halogenated Hydrocarbon | Soluble | Dichloromethane has a moderate polarity that can accommodate both the polar and nonpolar parts of the molecule. |

| Diethyl Ether | Ether | Soluble | Diethyl ether is a relatively nonpolar solvent but can act as a hydrogen bond acceptor, interacting with the solute. |

| Acetone | Ketone | Very Soluble | As a polar aprotic solvent, acetone's carbonyl group can interact strongly with the polar groups of the solute. |

| Ethyl Acetate | Ester | Very Soluble | The similar ester functionality and moderate polarity should lead to good solubility. |

| Ethanol | Alcohol | Soluble | Ethanol is a polar protic solvent that can engage in dipole-dipole interactions. |

| Methanol | Alcohol | Moderately Soluble | Methanol is more polar than ethanol, which might make it a slightly less effective solvent for the nonpolar aromatic rings. |

| Water | Protic | Insoluble | The large nonpolar surface area of the two phenyl rings will dominate, leading to poor solubility in highly polar water.[4] |

Note: These are predictions based on chemical principles. For precise applications, experimental verification is crucial.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reproducible quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique.[5] This method establishes the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Rationale Behind the Experimental Choices

The shake-flask method is chosen for its simplicity and reliability in achieving a true equilibrium between the undissolved solid and the saturated solution. The extended equilibration time (24-72 hours) is critical to ensure that the dissolution process has reached its endpoint, providing a thermodynamically stable measurement. The use of a validated analytical method like HPLC or UV-Vis spectrophotometry ensures accurate quantification of the dissolved solute.

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvents. The presence of excess solid is essential to ensure the solution becomes saturated.

-

Seal the vials securely to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a period of 24 to 72 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid microparticles.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram outlines the logical progression of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in common organic solvents is limited, this guide provides a strong predictive framework based on its chemical structure and the principles of solubility. The provided detailed experimental protocol for the shake-flask method offers a reliable means for researchers to determine precise solubility data tailored to their specific needs. This understanding is critical for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 3-Acetylbenzophenone in Common Organic Solvents.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. (n.d.). Benzophenone.

- NCBI. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem - NIH. (n.d.). Benzophenone.

- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

- Unknown. (2023). Solubility of Organic Compounds.

- PubChem - NIH. (n.d.). 3-Acetylbenzophenone.

- ChemicalBook. (n.d.). This compound.

- ECHEMI. (n.d.). 3-ACETOXY-3'-IODOBENZOPHENONE SDS.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Benzophenone.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET - Benzophenone Imine.

- Cheméo. (n.d.). Chemical Properties of 4-Acetoxybenzophenone.

- Avena Lab. (2024). Benzophenone-3 - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- PubChem - NIH. (n.d.). Ammonium bifluoride.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- BenchChem. (n.d.). Solubility Profile of 3-Acetylthiophene in Common Organic Solvents: A Technical Guide.

Sources

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Acetoxybenzophenone

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 3-Acetoxybenzophenone. It is intended for researchers, scientists, and professionals in drug development who are utilizing UV-Vis spectroscopy for the analysis of aromatic ketones and related chromophoric systems. This document delves into the theoretical underpinnings of the compound's electronic transitions, offers a detailed experimental protocol for spectral acquisition, and explores the influence of solvent environments on its absorption characteristics.

Introduction: The Significance of this compound and its Spectroscopic Analysis

This compound, with the chemical structure presented in Figure 1, is a derivative of benzophenone, a core moiety in various pharmaceuticals, organic UV absorbers, and photoinitiators.[1][2] The spectroscopic characterization of such molecules is paramount for understanding their photophysical properties, which in turn dictates their efficacy and stability in various applications. UV-Vis spectroscopy serves as a fundamental, non-destructive analytical technique to probe the electronic structure of this compound, providing critical information on its purity, concentration, and molecular environment.[3]

This guide will elucidate the principles behind the UV-Vis absorption of this compound, detail a robust methodology for its spectral measurement, and interpret the resulting spectral data, including the predictable effects of solvent polarity.

Theoretical Framework: Electronic Transitions in this compound

The UV-Vis absorption spectrum of this compound is governed by the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon the absorption of electromagnetic radiation.[4] The key chromophores within the molecule are the benzoyl group (a phenyl ring attached to a carbonyl group) and the acetoxyphenyl group. The interplay of these groups gives rise to characteristic electronic transitions.

The primary electronic transitions observed in benzophenone and its derivatives are:

-

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[5] In this compound, these transitions are associated with the aromatic rings and the carbonyl group's double bond. They typically result in strong absorption bands at shorter wavelengths.[6]

-

n → π* Transitions: These are lower-energy transitions involving the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group.[7] These transitions are characteristically weak and appear at longer wavelengths compared to π → π* transitions.[8]

The presence of the acetoxy group at the meta-position of one of the phenyl rings is expected to have a modest influence on the absorption spectrum compared to the parent benzophenone molecule. This is because meta-substituents do not extend the conjugation of the benzoyl chromophore as effectively as para-substituents. However, the electron-withdrawing nature of the acetoxy group can subtly alter the energy levels of the molecular orbitals, potentially leading to slight shifts in the absorption maxima (λmax).

Experimental Protocol for Acquiring the UV-Vis Spectrum

The following section details a rigorous, self-validating protocol for obtaining the UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Materials and Instrumentation

-

Analyte: this compound (purity ≥ 98%)

-

Solvents: Spectroscopic grade ethanol and cyclohexane. The choice of solvents with differing polarities is crucial for investigating solvatochromic effects.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a resolution of at least 1 nm.

-

Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is essential for measurements in the UV region.

Step-by-Step Methodology

-

Solvent Selection and Blanking:

-

Rationale: The solvent must be transparent in the wavelength range of interest and should not react with the analyte.[9] Ethanol (polar, protic) and cyclohexane (non-polar, aprotic) are chosen to observe potential solvatochromic shifts.

-

Procedure: Fill both the sample and reference cuvettes with the chosen solvent (e.g., ethanol). Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-450 nm). This step electronically subtracts the absorbance of the solvent and the cuvettes.

-

-

Preparation of a Stock Solution:

-

Rationale: A concentrated stock solution allows for accurate preparation of dilute solutions for analysis.

-

Procedure: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 0.1 mg/mL).

-

-

Preparation of Working Solutions:

-

Rationale: A series of dilutions are prepared to find a concentration that yields an absorbance within the linear range of the instrument (typically 0.1 - 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.

-

Procedure: Prepare a series of dilutions from the stock solution. For example, dilute the stock solution 1:10 to obtain a working solution of approximately 0.01 mg/mL.

-

-

Spectral Acquisition:

-

Rationale: This is the core measurement step.

-

Procedure: Rinse the sample cuvette with the working solution, then fill it. Place the cuvette in the sample holder of the spectrophotometer. Initiate the scan over the predetermined wavelength range.

-

-

Data Analysis:

-

Rationale: Identification of key spectral features.

-

Procedure: Identify the wavelengths of maximum absorbance (λmax). If possible, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

The following diagram illustrates the experimental workflow:

Analysis of the UV-Vis Absorption Spectrum

The UV spectrum of benzophenone in a non-polar solvent like n-heptane shows three distinct bands: a strong band around 204 nm, a second strong band around 248 nm (both attributed to π → π* transitions), and a weak band around 347 nm corresponding to the n → π* transition.[6]

For this compound, we anticipate a similar spectral profile. The acetoxy group in the meta position is not expected to cause a large bathochromic (red) or hypsochromic (blue) shift.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Solvent | Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) |

| Cyclohexane | π → π | ~250 | High (~15,000 - 20,000) |

| (non-polar) | n → π | ~345 | Low (~100 - 200) |

| Ethanol | π → π | ~255 | High (~15,000 - 20,000) |

| (polar) | n → π | ~335 | Low (~100 - 200) |

The Influence of Solvent Polarity: Solvatochromism

Solvatochromism describes the change in the position, and sometimes intensity, of a UV-Vis absorption band as the polarity of the solvent is varied. This phenomenon provides valuable insight into the nature of the electronic transition.

-

π → π* Transitions: In the case of benzophenone derivatives, these transitions typically exhibit a small bathochromic shift (shift to longer wavelengths) as solvent polarity increases. This is because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by a polar solvent.[6]

-

n → π* Transitions: These transitions characteristically show a hypsochromic shift (shift to shorter wavelengths) with increasing solvent polarity. The non-bonding electrons in the ground state can interact with polar protic solvents (like ethanol) through hydrogen bonding, which lowers the energy of the ground state. The excited state, where one of these electrons has been promoted, is less able to engage in such strong interactions. This leads to a larger energy gap for the transition and a shift to a shorter wavelength.[6]

The expected solvatochromic shifts for this compound are summarized below:

Conclusion

The UV-Vis absorption spectrum of this compound is characterized by strong π → π* transitions at shorter wavelengths and a weak n → π* transition at a longer wavelength. This technical guide has provided a theoretical basis for these electronic transitions, a detailed experimental protocol for their measurement, and an analysis of the expected spectral features. The phenomenon of solvatochromism, particularly the hypsochromic shift of the n → π* band in polar solvents, serves as a key diagnostic feature for identifying this transition. A thorough understanding of these spectroscopic properties is essential for the effective application of this compound in scientific research and industrial development.

References

-

Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics, 138(22), 224308. [Link]

-

Habibi-Khorassani, S. M., Maghsoodlou, M. T., Shahraki, M., & Mousavi, S. R. (2020). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). ResearchGate. [Link]

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-733. [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(1), 424. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetylbenzophenone. PubChem. [Link]

-

Wikipedia. (n.d.). Molecular electronic transition. [Link]

-

Chemistry LibreTexts. (2023). 3.3: Electronic Transitions. [Link]

-

Quora. (n.d.). Which solvent is best for the UV vis spectrum, and why? [Link]

-

ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol) recorded in the course of 0–3 h irradiation (mercury lamp). [Link]

-

IOSR Journal. (2020). UV-Visible Absorption spectroscopy and Z-scan analysis. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

Sources

- 1. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Molecular electronic transition - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Photochemical Properties of Benzophenone Derivatives

Introduction: The Enduring Significance of the Benzophenone Chromophore

Benzophenone and its derivatives are a cornerstone of organic photochemistry, serving as indispensable tools in a vast array of scientific and industrial applications, from photoinitiators in polymer curing to photosensitizers in drug development and photodynamic therapy.[1][2] Their utility is fundamentally rooted in a unique and highly efficient set of photochemical properties. This technical guide provides an in-depth exploration of these properties, offering both foundational principles and practical, field-proven experimental methodologies for their characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.

I. Core Photophysical Principles: The Journey from Light Absorption to a Reactive Triplet State

The photochemistry of benzophenone is dominated by the electronic transitions within its carbonyl group and associated phenyl rings.[2] Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). The defining characteristic of benzophenone is its exceptionally efficient intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state to a triplet excited state (T₁), with a quantum yield approaching unity.[2][3][4] This high efficiency is attributed to the small energy gap between the S₁(n,π) state and a higher-lying triplet state, T₂(π,π), which facilitates a rapid transition, a principle known as El-Sayed's rule.[2] The long-lived T₁(n,π*) state is the primary photoactive species responsible for the rich photochemistry of benzophenone derivatives.[2][5]

UV/Visible Absorption: The Initial Photon Capture

The journey begins with the absorption of a photon. Benzophenone derivatives typically exhibit strong absorption in the UV region of the electromagnetic spectrum.[6][7] The primary absorption band of interest for many photochemical applications is the n→π* transition of the carbonyl group, which is formally forbidden but observable. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.[2] The position (λ_max) and intensity (molar extinction coefficient, ε) of this absorption band can be significantly influenced by the solvent and the nature of substituents on the phenyl rings.[6][8]

Intersystem Crossing (ISC): The Gateway to Reactivity

Following excitation to the singlet state, benzophenones undergo extremely rapid and efficient intersystem crossing to the triplet state.[9][10] The quantum yield for this process (Φ_isc) is nearly 1 for the parent benzophenone.[3][4] This near-perfect efficiency is a key reason for their widespread use as triplet photosensitizers. The ISC rate can be influenced by factors such as solvent polarity and hydrogen bonding interactions.[11]

Caption: Jablonski diagram illustrating the key photophysical processes in benzophenone.

II. The Reactive Triplet State: A Diradical at Heart

The lowest triplet state (T₁) of benzophenone has a diradical character, with one unpaired electron localized on the carbonyl oxygen and the other delocalized over the π-system.[10][12] This electronic configuration is the origin of its high reactivity, enabling it to participate in a variety of photochemical reactions. The two most prominent reactions are hydrogen abstraction and [2+2] photocycloaddition (the Paternò-Büchi reaction).

Hydrogen Abstraction: The Formation of Ketyl Radicals

In the presence of a suitable hydrogen donor, the triplet-state benzophenone can abstract a hydrogen atom, leading to the formation of a benzophenone ketyl radical.[10][13][14] This is a cornerstone reaction in many applications, including photopolymerization and the study of radical chemistry. The efficiency of hydrogen abstraction is dependent on the nature of the C-H bond in the donor molecule and the solvent environment.[14][15]

Caption: Mechanism of hydrogen abstraction by triplet benzophenone.

The Paternò-Büchi Reaction: [2+2] Photocycloaddition

The Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane.[16] This reaction is a powerful tool in organic synthesis for the construction of four-membered rings.[16] The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic and steric properties of both the benzophenone derivative and the alkene.[16][17]

Caption: Mechanism of the Paternò-Büchi reaction.

III. The Influence of Substituents: Tailoring Photochemical Properties

The photochemical and photophysical properties of benzophenone can be finely tuned by introducing substituents onto the phenyl rings.[1][18] These substituents can alter:

-

UV/Vis Absorption: Electron-donating groups can cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.[6]

-

Triplet State Energy and Reactivity: Substituents can modify the energy of the triplet state and influence the rate and selectivity of hydrogen abstraction and Paternò-Büchi reactions.[18] For instance, hydroxyl or amino groups at the 2- or 3-position can abolish phototoxicity, whereas a hydroxyl group at the 4-position may only reduce it.[19]

-

Intersystem Crossing Rate: While the ISC quantum yield is generally high for most benzophenone derivatives, substituents can have subtle effects on the rate of this process.[20]

IV. Experimental Characterization: Protocols and Methodologies

A thorough understanding of the photochemical properties of benzophenone derivatives requires a suite of spectroscopic and kinetic techniques.

UV/Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε).

Protocol:

-

Prepare a series of solutions of the benzophenone derivative in the desired solvent at known concentrations.

-

Record the absorption spectrum of each solution using a UV/Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).[1]

-

Identify the λ_max from the spectra.

-

Calculate ε using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the concentration in mol/L, and l is the path length in cm.[1]

Nanosecond Laser Flash Photolysis (LFP)

Objective: To directly observe the transient triplet state and determine its lifetime (τ_T) and triplet quantum yield (Φ_T).[20]

Protocol:

-

Prepare a solution of the benzophenone derivative in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., nitrogen or argon).

-

Excite the sample with a short laser pulse at a wavelength where the compound absorbs.

-

Monitor the change in absorbance at a wavelength corresponding to the triplet-triplet absorption of the benzophenone derivative as a function of time.[21]

-

The decay of the transient absorption signal is fitted to an exponential function to determine the triplet lifetime.

-

The triplet quantum yield can be determined by comparing the maximum transient absorbance of the sample to that of a well-characterized standard (e.g., benzophenone in benzene, Φ_T ≈ 1).[20]

Phosphorescence Spectroscopy

Objective: To determine the energy of the triplet state (E_T) and the phosphorescence lifetime (τ_p).

Protocol:

-

Dissolve the benzophenone derivative in a solvent that forms a rigid glass at low temperatures (e.g., a 4:1 ethanol/methanol mixture).

-

Cool the sample to 77 K in a liquid nitrogen dewar.[1]

-

Excite the sample with UV light.

-

Record the emission spectrum after a short delay to exclude fluorescence. The highest energy peak in the phosphorescence spectrum corresponds to the 0-0 transition and provides the triplet state energy.

-

To measure the phosphorescence lifetime, record the decay of the phosphorescence intensity over time after the excitation source is turned off.[1]

V. Data Presentation: A Comparative Overview

The following table summarizes key photophysical data for a selection of substituted benzophenones. These parameters are crucial for understanding their behavior upon photoexcitation.[1]

| Compound | Substituent(s) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | Φ_isc | λ_p (nm) | τ_p (ms) |

| Benzophenone | Unsubstituted | Acetonitrile | 252 | 18,600 | ~1 | 412 | 5.2 |

| 4-Hydroxybenzophenone | 4-OH | Ethanol | 288 | 15,000 | - | 420 | 0.1 |

| 4-Methoxybenzophenone | 4-OCH₃ | Cyclohexane | 286 | 21,000 | - | 390 | - |

| 4,4'-Dichlorobenzophenone | 4,4'-di-Cl | Cyclohexane | 265 | 25,000 | - | 415 | 0.8 |

VI. Applications in Research and Development

The unique photochemical properties of benzophenone derivatives have led to their widespread use in diverse fields:

-

Photoinitiators: In UV curing of coatings, inks, and adhesives, the ketyl radicals generated from hydrogen abstraction initiate polymerization.[22]

-

Photosensitizers: They are used to initiate photochemical reactions by transferring the energy from their triplet state to another molecule.[4][22] This is particularly useful in organic synthesis and photodynamic therapy.[5][23]

-

Photophysical Probes: Benzophenones are employed to study and map peptide-protein interactions.[10]

-

Drug Development: The benzophenone chromophore is present in several photosensitizing drugs, and understanding its photochemistry is crucial for assessing phototoxicity.[24]

VII. Conclusion

This technical guide has provided a comprehensive overview of the core photochemical properties of benzophenone derivatives, from the fundamental principles of light absorption and intersystem crossing to their primary photochemical reactions and the influence of substituents. The detailed experimental protocols and comparative data offer researchers, scientists, and drug development professionals a robust framework for understanding and utilizing these versatile molecules. The ability to precisely tune their photochemical behavior through synthetic modification ensures that benzophenone derivatives will remain at the forefront of innovation in photochemistry and its applications for the foreseeable future.

References

-

The Journal of Physical Chemistry A.

-

Benchchem.

-

RSC Publishing.

-

RSC Publishing.

-

MedchemExpress.com.

-

Benchchem.

-

Edinburgh Instruments.

-

Technical University of Munich.

-

PubMed.

-

PubMed.

-

PubMed.

-

ResearchGate.

-

ResearchGate.

-

Organic-Chemistry.org.

-

ACS Publications.

-

Benchchem.

-

PMC - NIH.

-

ResearchGate.

-

Wikipedia.

-

ACS Publications.

-

Chemiss.org.

-

ScholarWorks@BGSU.

-

Edinburgh Instruments.

-

ACS Publications.

-

Journal of Materials Chemistry B (RSC Publishing).

-

PubMed.

-

Polymer Innovation Blog.

-

Semantic Scholar.

-

MDPI.

-

ACS Publications.

-

CORE.

-

ResearchGate.

-

The Journal of Physical Chemistry A.

-

Journal of the American Chemical Society.

-

ResearchGate.

-

ResearchGate.

-

Organic & Biomolecular Chemistry (RSC Publishing).

-

SciSpace.

-

ACS Publications.

-

ACS Publications.

-

RSC Publishing.

-

MDPI.

-

ResearchGate.

-

PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanisms and energetics for hydrogen abstraction of thymine photosensitized by benzophenone from theoretical principles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edinst.com [edinst.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas phase dynamics of triplet formation in benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Benzophenone - Wikipedia [en.wikipedia.org]

- 11. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. edinst.com [edinst.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 24. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to photoremovable protecting groups

< An In-depth Technical Guide to Photoremovable Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Photoremovable protecting groups (PPGs), also known as photocages, are indispensable tools in chemistry and biology, enabling precise spatiotemporal control over the release of bioactive molecules.[1][2] This guide provides a comprehensive overview of the core principles, mechanistic intricacies, and practical applications of PPGs. We will delve into the major classes of PPGs, including those based on o-nitrobenzyl, coumarin, and quinoline scaffolds, and provide detailed experimental protocols for their use. Furthermore, this guide will equip researchers with the knowledge to select the optimal PPG for their specific application by presenting a comparative analysis of their key photophysical and photochemical properties.

The Genesis and Guiding Principles of Photoremovable Protecting Groups

The ability to initiate a chemical reaction or release a bioactive compound at a specific time and location is a long-standing goal in many scientific disciplines. Light, as an external stimulus, offers an unparalleled level of precision.[2] Photoremovable protecting groups are moieties that can be cleaved from a molecule of interest upon irradiation with light of a specific wavelength.[3] This "uncaging" process liberates the active molecule, allowing for its function to be studied or utilized with high temporal and spatial resolution.[1][4]

The ideal PPG should possess a set of key characteristics:

-

Stability: The PPG must be stable under various chemical conditions and in the absence of light to prevent premature release of the protected molecule.[1][5]

-

Efficient Cleavage: Upon irradiation, the PPG should be removed with a high quantum yield (Φu), which represents the efficiency of the photochemical reaction.[2][5]

-

Wavelength Specificity: The PPG should absorb light at a wavelength that is minimally absorbed by the biological system to avoid photodamage.[5] Ideally, this is in the near-UV to visible range (>300 nm).[3][5]

-

Inert Byproducts: The photolysis byproducts should be non-toxic and should not interfere with the biological system under investigation.[1][5]

-

Aqueous Solubility: For biological applications, both the caged compound and the PPG byproducts should be soluble in aqueous media.[2][3]

A Deeper Look into the Major Classes of Photoremovable Protecting Groups

Several classes of PPGs have been developed, each with its own unique set of properties and applications. Here, we explore the most prominent classes.

The Workhorse: o-Nitrobenzyl-Based Protecting Groups

The o-nitrobenzyl (ONB) group is one of the most widely used PPGs.[1][5] Its popularity stems from its synthetic accessibility and well-understood photochemical mechanism.[1][5]

Mechanism of Deprotection: The photodeprotection of ONB-caged compounds is generally understood to proceed through a Norrish Type II-like mechanism.[3] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate.[3][6] This intermediate then undergoes a rearrangement and subsequent cleavage to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.[1][5]

Workflow for o-Nitrobenzyl Deprotection:

Caption: A generalized workflow for the photodeprotection of o-nitrobenzyl-caged compounds.

Experimental Protocol: Photorelease of a Carboxylic Acid from an o-Nitrobenzyl Ester

-

Sample Preparation: Dissolve the o-nitrobenzyl-protected carboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mM.

-

Irradiation Setup: Place the sample in a quartz cuvette. Use a UV lamp with a peak emission around 365 nm. A filter solution (e.g., CuSO4) can be used to avoid shorter, more damaging wavelengths.[7]

-

Photolysis: Irradiate the sample for a predetermined amount of time (e.g., 30 minutes to 3.5 hours), monitoring the reaction progress by TLC or HPLC.[7]

-

Work-up and Analysis: After irradiation, remove the solvent under reduced pressure. The released carboxylic acid and the o-nitrosobenzaldehyde byproduct can be separated and quantified by chromatography.

Advantages and Disadvantages: A significant advantage of ONB groups is their versatility in protecting a wide range of functional groups.[6] However, their absorption maxima are typically in the UV region, which can be damaging to biological samples.[8] Furthermore, the o-nitroso byproduct can be reactive and may interfere with the system under study.[5][9]

The Efficient Alternative: Coumarin-Based Protecting Groups

Coumarin-based PPGs have emerged as a powerful alternative to o-nitrobenzyl groups, offering several advantages, particularly for biological applications.[9]

Mechanism of Deprotection: The photolysis of coumarin-based PPGs typically proceeds from the excited singlet state and involves a heterolytic cleavage of the bond to the leaving group. This process is often very rapid, occurring on the nanosecond timescale.[9]

Key Features:

-

Longer Wavelength Absorption: Many coumarin derivatives absorb light in the near-UV to visible range (350-450 nm), reducing the potential for photodamage to cells and tissues.[4][9]

-

High Quantum Yields: Coumarin-based PPGs often exhibit high quantum yields, leading to efficient photorelease.[10]

-

Fluorescent Byproducts: The coumarin byproduct is often fluorescent, which can be used to monitor the progress of the uncaging reaction.[10]

Experimental Protocol: Photorelease of an Amine from a Coumarin Carbamate

-

Sample Preparation: Dissolve the coumarin-caged amine in an aqueous buffer (e.g., PBS) to a final concentration of 10-100 µM.

-

Irradiation Source: Use a light source with an appropriate wavelength for the specific coumarin derivative (e.g., 405 nm laser or a filtered mercury lamp).

-

Photolysis: Irradiate the sample while monitoring the increase in fluorescence of the coumarin byproduct or by analyzing the appearance of the free amine by HPLC.

-

Quantification: The amount of released amine can be quantified by comparing the fluorescence intensity to a standard curve or by integrating the peak area in the HPLC chromatogram.

The Tunable Platform: Quinoline-Based Protecting Groups

Quinoline-based PPGs offer a high degree of tunability, allowing for the optimization of their photochemical properties for specific applications, including two-photon excitation.[11][12][13]

Structure-Property Relationships: The photochemical properties of quinoline PPGs can be significantly altered by introducing different substituents on the quinoline ring.[13] For instance, electron-donating groups can red-shift the absorption maximum and enhance the two-photon absorption cross-section.[11]

Two-Photon Uncaging: Many quinoline-based PPGs are efficient two-photon absorbers.[11][14] Two-photon excitation (2PE) utilizes near-infrared (NIR) light, which offers deeper tissue penetration and reduced scattering, making it ideal for in vivo applications.[15][16] The efficiency of two-photon uncaging is characterized by the two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Φu).[15][17]

Mechanism of Two-Photon Excitation:

Caption: Simplified Jablonski diagram illustrating the principle of two-photon excitation for uncaging.

Comparative Analysis of Photoremovable Protecting Groups

The choice of a PPG depends critically on the specific requirements of the experiment. The following table summarizes the key properties of the major PPG classes.

| Property | o-Nitrobenzyl | Coumarin | Quinoline |

| Typical λmax (nm) | 280-350 | 350-450 | 320-400 |

| Quantum Yield (Φu) | 0.01 - 0.5 | 0.1 - 0.9 | 0.1 - 0.9 |

| Release Rate | Microseconds to milliseconds | Nanoseconds to microseconds | Nanoseconds to microseconds |